

"Methyl 3-Morpholinobenzoate" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: **Methyl 3-Morpholinobenzoate**

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An In-Depth Spectroscopic Guide to **Methyl 3-Morpholinobenzoate**

This technical guide provides a comprehensive analysis of the spectroscopic data for **Methyl 3-Morpholinobenzoate**, a compound of interest in drug development and organic synthesis.

This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the structural characterization of this molecule. The guide synthesizes available experimental data with theoretical predictions to offer a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to **Methyl 3-Morpholinobenzoate**

Methyl 3-Morpholinobenzoate is a disubstituted benzene derivative featuring a methyl ester and a morpholine group at the meta position. The morpholine moiety is a common scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[\[1\]](#) [\[2\]](#) Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide delves into the expected and observed spectroscopic signatures of **Methyl 3-Morpholinobenzoate**, providing a foundational reference for its analysis.

Molecular Structure

The structural integrity of **Methyl 3-Morpholinobenzoate** is the basis for the interpretation of all its spectroscopic data. The molecule consists of a central benzene ring, a methyl ester

group (-COOCH_3), and a morpholino group ($\text{-N(CH}_2\text{CH}_2\text{)}_2\text{O}$).

Caption: Molecular Structure of **Methyl 3-Morpholinobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For **Methyl 3-Morpholinobenzoate**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of **Methyl 3-Morpholinobenzoate** is expected to show distinct signals for the aromatic protons, the morpholine protons, and the methyl ester protons.

Experimental Protocol: The ^1H NMR spectrum was recorded on a 400 MHz spectrometer using Chloroform-d (CDCl_3) as the solvent.^[3] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Summary:

Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
7.58	m	-	Aromatic H
7.54	d	7.6	Aromatic H
7.33	t	7.9	Aromatic H
7.11-7.08	m	-	Aromatic H
~3.90	s	-	$-\text{OCH}_3$
~3.87	t	~4.8	$-\text{O-CH}_2-$ (Morpholine)
~3.20	t	~4.8	$-\text{N-CH}_2-$ (Morpholine)

Note: The chemical shifts for the methyl and morpholine protons are estimated based on standard values as they were not explicitly provided in the cited source.

Interpretation of the ^1H NMR Spectrum:

- Aromatic Region (7.0-8.0 ppm): The signals in this region are characteristic of the protons on the benzene ring. The observed multiplets and coupling constants are consistent with a 1,3-disubstituted pattern.^[3] The downfield shifts of the protons at 7.58 and 7.54 ppm can be attributed to the deshielding effect of the adjacent electron-withdrawing methyl ester group.
- Methyl Ester Protons (~3.90 ppm): A singlet peak is expected for the three equivalent protons of the methyl group of the ester functionality. Its chemical shift is in the typical range for methyl esters.
- Morpholine Protons (~3.87 and ~3.20 ppm): The morpholine ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are expected to be deshielded and appear at a lower field (~3.87 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (-N-CH₂- at ~3.20 ppm). Both signals are expected to be triplets due to coupling with the adjacent CH₂ group.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lack of experimental data in the searched literature, the following chemical shifts are predicted based on computational models and data from analogous compounds such as methyl 3-nitrobenzoate and methyl 3-methylbenzoate.^{[4][5][6]}

Predicted ^{13}C NMR Data:

Predicted Chemical Shift (δ) / ppm	Assignment
~167	C=O (Ester)
~151	Aromatic C-N
~131	Aromatic C-COOCH ₃
~129	Aromatic C-H
~122	Aromatic C-H
~118	Aromatic C-H
~117	Aromatic C-H
~67	-O-CH ₂ - (Morpholine)
~52	-OCH ₃
~49	-N-CH ₂ - (Morpholine)

Interpretation of the Predicted ^{13}C NMR Spectrum:

- Carbonyl Carbon (~167 ppm): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift due to the strong deshielding effect of the two adjacent oxygen atoms.
- Aromatic Carbons (117-151 ppm): Six distinct signals are predicted for the six carbons of the benzene ring. The carbon attached to the nitrogen of the morpholine group is predicted to be the most deshielded among the ring carbons. The carbon attached to the ester group is also expected to be significantly downfield. The remaining four signals correspond to the aromatic C-H carbons.
- Morpholine and Methyl Carbons (49-67 ppm): The carbon atoms of the morpholine ring adjacent to the oxygen atom are expected to be more deshielded (~67 ppm) than those adjacent to the nitrogen atom (~49 ppm). The methyl carbon of the ester group is predicted to have a chemical shift of around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While an experimental spectrum for **Methyl 3-Morpholinobenzoate** was not found, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its functional groups.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2950-2800	Medium	Aliphatic C-H Stretch (Morpholine & -OCH ₃)
~1720	Strong	C=O Stretch (Aromatic Ester)
~1600, ~1480	Medium-Weak	C=C Stretch (Aromatic Ring)
~1250	Strong	Asymmetric C-O-C Stretch (Ester)
~1120	Strong	C-N Stretch (Tertiary Amine)
~1100	Strong	Symmetric C-O-C Stretch (Ether in Morpholine)

Interpretation of the Predicted IR Spectrum:

- **C=O Stretch:** A strong absorption band around 1720 cm⁻¹ is the most characteristic signal and is indicative of the carbonyl group of the aromatic ester.
- **C-H Stretches:** Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine and methyl groups should appear just below 3000 cm⁻¹.
- **Aromatic C=C Stretches:** Bands of medium to weak intensity around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.
- **C-O and C-N Stretches:** The fingerprint region (below 1500 cm⁻¹) will contain several strong bands corresponding to the C-O stretching of the ester and the ether functionality within the molecule.

morpholine ring, as well as the C-N stretching of the tertiary amine.

Mass Spectrometry (MS)

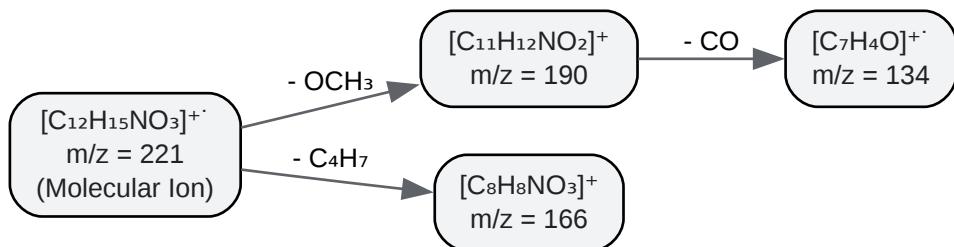
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Methyl 3-Morpholinobenzoate** (Molecular Formula: $C_{12}H_{15}NO_3$), the molecular weight is 221.26 g/mol .

Predicted Mass Spectrum Data:

- Molecular Ion (M^+): $m/z = 221$

Proposed Fragmentation Pathway:

In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation.[12][13][14] The most likely fragmentation pathways for **Methyl 3-Morpholinobenzoate** would involve the loss of the methoxy group from the ester, or cleavage of the morpholine ring.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Interpretation of the Proposed Fragmentation:

- Loss of a Methoxy Radical ($-OCH_3$): A common fragmentation for methyl esters is the loss of the methoxy radical, which would result in a fragment with an m/z of 190.
- Cleavage of the Morpholine Ring: Alpha-cleavage next to the nitrogen atom of the morpholine ring could lead to the loss of a C_4H_7 fragment, resulting in an ion at m/z 166.

- Further Fragmentation: The fragment at m/z 190 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 134.

Conclusion

This technical guide provides a detailed spectroscopic profile of **Methyl 3-Morpholinobenzoate** by integrating available experimental data with well-established theoretical principles. The presented NMR, IR, and MS data and their interpretations offer a robust framework for the identification and structural elucidation of this compound. While experimental data for ¹³C NMR, IR, and MS would provide ultimate confirmation, the predictive analysis herein serves as a reliable reference for researchers and scientists working with this molecule.

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